tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
CAS No.: 259809-79-5
Cat. No.: VC21233645
Molecular Formula: C13H19N3O4S
Molecular Weight: 313.37 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate - 259809-79-5](/images/no_structure.jpg)
Specification
CAS No. | 259809-79-5 |
---|---|
Molecular Formula | C13H19N3O4S |
Molecular Weight | 313.37 g/mol |
IUPAC Name | tert-butyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-10-9(8-16)7-14-11(15-10)21(4,18)19/h7H,5-6,8H2,1-4H3 |
Standard InChI Key | XJOLEDYHJUZKPW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)S(=O)(=O)C |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)S(=O)(=O)C |
Introduction
Chemical Structure and Properties
tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate is characterized by its molecular formula C₁₃H₁₉N₃O₄S . The compound features a partially hydrogenated pyrido[4,3-d]pyrimidine core structure with key functional groups including a 2-methylsulfonyl substituent and a tert-butyl carboxylate group at the 6-position.
The basic structural elements of this compound include:
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A pyrido[4,3-d]pyrimidine heterocyclic core
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Partial hydrogenation at the 5,6,7,8-positions
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A methylsulfonyl group at the 2-position
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A tert-butyloxycarbonyl (Boc) protecting group at the 6-position
The presence of the tert-butyloxycarbonyl group suggests this compound may serve as a protected intermediate in multistep syntheses, with the Boc group providing protection for the nitrogen at the 6-position.
Property | Value |
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Molecular Formula | C₁₃H₁₉N₃O₄S |
CAS Registry Number | 259809-79-5 |
Storage Conditions | Refrigerated |
Grade | Industrial Grade |
Purity | 99% |
Applications in Chemical Research
tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate is primarily described as a chemical used in synthesis applications . The compound's structure suggests several potential roles in synthetic chemistry:
As a Synthetic Intermediate
The presence of the methylsulfonyl group at the 2-position is particularly noteworthy, as this functional group can serve as a good leaving group in nucleophilic aromatic substitution reactions. This reactivity pattern is observed in related compounds, where methylsulfonyl groups are displaced by various nucleophiles, particularly amines, to create diverse chemical libraries .
For example, in the synthesis of related pyridopyrimidines described in the literature, methylsulfoxide groups at the C-2 position are substituted with different aryl/heteroaryl amines to achieve desired compounds with enhanced biological activities .
Role in Protection Strategies
The tert-butyloxycarbonyl (Boc) group at the 6-position suggests this compound may function as a protected intermediate in multi-step syntheses. The Boc group is commonly used in medicinal chemistry to protect nitrogen atoms during various transformations, and can be readily removed under acidic conditions to reveal the free amine for further functionalization.
Kinase | Relevance |
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CDK4/6 | Cell cycle regulation, cancer |
ARK5 | AMPK-related kinase, cancer metabolism |
FGFR1 | Growth factor receptor signaling |
PDGFRβ | Growth factor receptor signaling |
This related compound induced apoptosis in tumor cells at concentrations of 30-100 nM and exhibited inhibitory effects on the PI3Kinase/AKT pathway, which is critical for cell survival .
Structure-Activity Relationship Insights
Research on pyridopyrimidine analogues has demonstrated that their biological activity is highly dependent on the nature and position of substituents at key positions including C-2, C-6, and N-8 . These findings suggest that tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate could potentially serve as a starting point for the development of compounds with similar biological activities.
The methylsulfonyl group at the C-2 position, in particular, provides an excellent handle for further derivatization through nucleophilic aromatic substitution with various amines, potentially leading to compounds with enhanced bioactivity profiles.
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